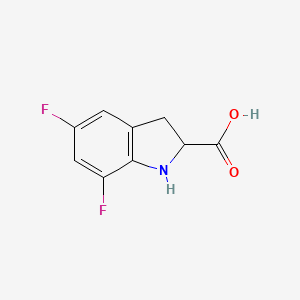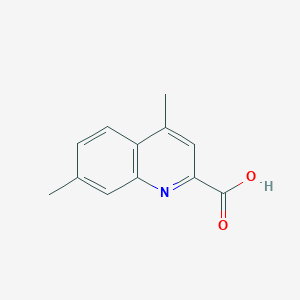
4,7-Dimethylquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethylquinoline-2-carboxylic acid: is a chemical compound with the following structure:
Structure:C12H10N2O2
It was isolated for the first time from a marine-derived fungus . This compound belongs to the quinoline family and contains a carboxylic acid functional group. Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes: The synthetic routes for 4,7-dimethylquinoline-2-carboxylic acid are not widely documented. it can be synthesized through various methods, including cyclization reactions involving quinoline precursors.
Industrial Production: Information on industrial-scale production methods for this compound is limited. Research primarily focuses on its isolation from natural sources.
Chemical Reactions Analysis
Reactivity: 4,7-Dimethylquinoline-2-carboxylic acid can undergo several types of reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be introduced at different positions on the quinoline ring.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example:
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Employ reducing agents such as sodium borohydride (NaBH₄).
Substitution: Various electrophiles (e.g., alkyl halides) can be used.
Major Products: The major products formed during these reactions include derivatives of this compound with modified functional groups.
Scientific Research Applications
Chemistry:
Bioactivity: 4,7-Dimethylquinoline-2-carboxylic acid exhibits antimicrobial properties .
Drug Discovery: Its unique structure makes it a potential lead compound for drug development.
Biological Studies: Researchers investigate its effects on cellular processes.
Antibacterial Activity: It inhibits the growth of gram-positive bacteria .
Pharmaceuticals: It may serve as a scaffold for designing new drugs.
Agrochemicals: Its bioactivity could be harnessed for crop protection.
Mechanism of Action
The exact mechanism by which 4,7-dimethylquinoline-2-carboxylic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways within cells.
Comparison with Similar Compounds
While 4,7-dimethylquinoline-2-carboxylic acid is relatively unique due to its specific substitution pattern, other quinoline derivatives exist. Examples include 2-quinolinecarboxylic acid and related compounds .
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4,7-dimethylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-7-3-4-9-8(2)6-11(12(14)15)13-10(9)5-7/h3-6H,1-2H3,(H,14,15) |
InChI Key |
RQACEHJMUNGMSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=N2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B13210371.png)
![11-Ethyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13210372.png)

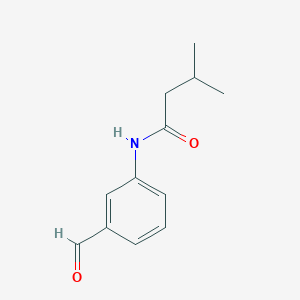
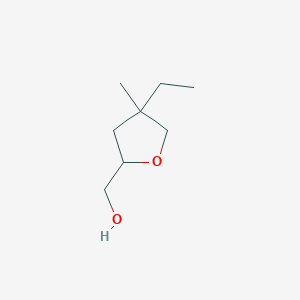
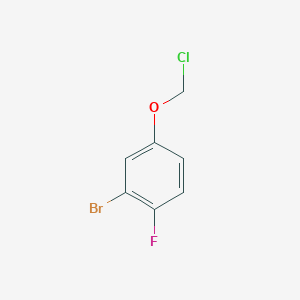

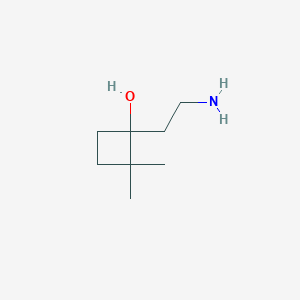
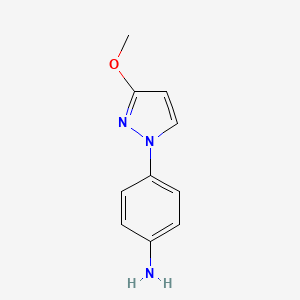
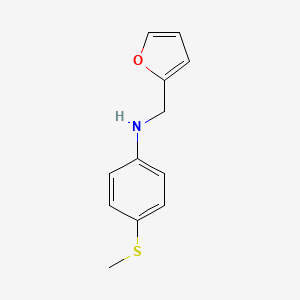
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-amine](/img/structure/B13210433.png)
